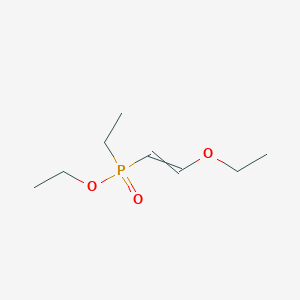
9-((2-Naphthylsulfinyl)methyl)-9-fluorenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-((2-Naphthylsulfinyl)methyl)-9-fluorenol is an organic compound that features a unique structure combining a naphthyl sulfinyl group and a fluorenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Naphthylsulfinyl)methyl)-9-fluorenol typically involves the reaction of 9-fluorenone with 2-naphthylsulfinylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
9-((2-Naphthylsulfinyl)methyl)-9-fluorenol can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the fluorenol moiety can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Acyl chlorides or alkyl halides, pyridine or triethylamine as base.
Major Products Formed
Oxidation: Formation of 9-((2-Naphthylsulfonyl)methyl)-9-fluorenol.
Reduction: Formation of 9-((2-Naphthylthio)methyl)-9-fluorenol.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Applications De Recherche Scientifique
9-((2-Naphthylsulfinyl)methyl)-9-fluorenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Potential use in studying enzyme-catalyzed reactions involving sulfoxides and sulfides.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 9-((2-Naphthylsulfinyl)methyl)-9-fluorenol involves its interaction with molecular targets through its sulfinyl and hydroxyl groups. The sulfinyl group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxynaphthalene: Shares the naphthalene core but lacks the sulfinyl and fluorenol groups.
9-Fluorenone: Contains the fluorenone moiety but lacks the naphthyl sulfinyl group.
2-Naphthol: Contains the naphthol group but lacks the sulfinyl and fluorenol groups.
Uniqueness
9-((2-Naphthylsulfinyl)methyl)-9-fluorenol is unique due to the combination of the naphthyl sulfinyl and fluorenol groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
38306-17-1 |
|---|---|
Formule moléculaire |
C24H18O2S |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
9-(naphthalen-2-ylsulfinylmethyl)fluoren-9-ol |
InChI |
InChI=1S/C24H18O2S/c25-24(16-27(26)19-14-13-17-7-1-2-8-18(17)15-19)22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-15,25H,16H2 |
Clé InChI |
UQFQNHKXDAFHLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)CC3(C4=CC=CC=C4C5=CC=CC=C53)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Methylidenepentoxy(oxido)phosphoryl] phosphate](/img/structure/B14668886.png)
![7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one](/img/structure/B14668889.png)
![2-[4-(2-Ethoxy-2-oxoethyl)piperazin-1-yl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14668901.png)
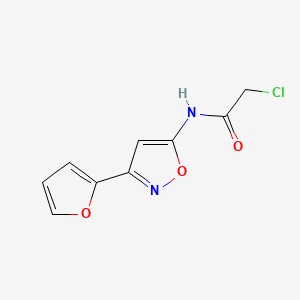
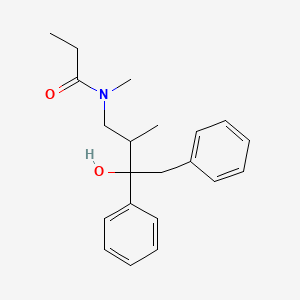
![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)
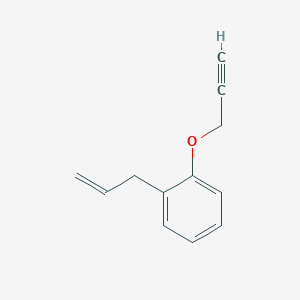
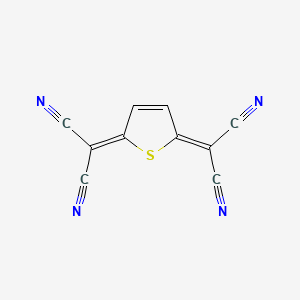
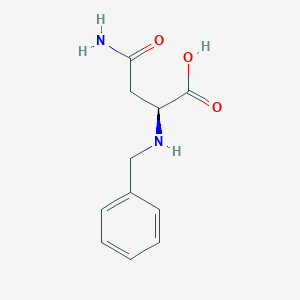
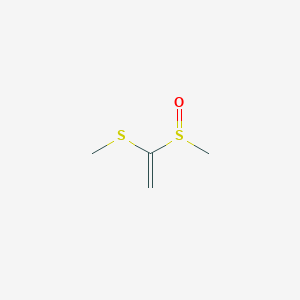
![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)


